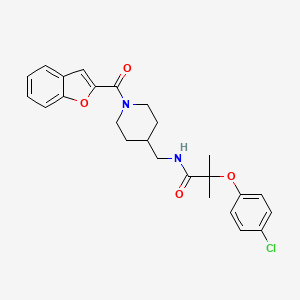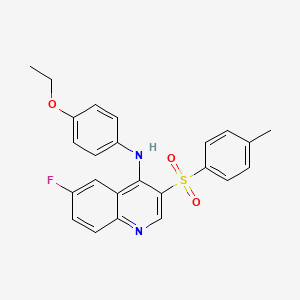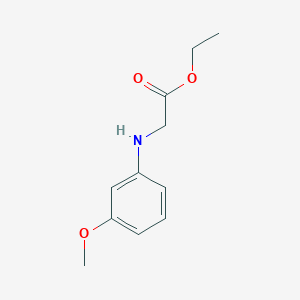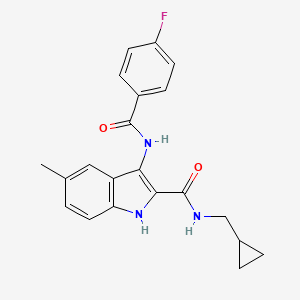![molecular formula C22H27N3O2S2 B2897514 2-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 686771-22-2](/img/structure/B2897514.png)
2-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C22H27N3O2S2 and its molecular weight is 429.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition
This compound exhibits potent inhibitory activity against both thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair, making it a potential candidate for cancer treatment. The classical and nonclassical analogues of related pyrimidinone derivatives have shown significant potency, with some compounds demonstrating dual inhibitory activities at nanomolar concentrations, suggesting a strong potential for antitumor applications (Gangjee et al., 2008).
Antitumor Activity
Several studies have synthesized and evaluated the antitumor activity of thieno[3,2-d]pyrimidine derivatives. These compounds have shown promising results against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cells, indicating their potential as antitumor agents (Hafez & El-Gazzar, 2017).
Antibacterial Activity
The synthesis of new heterocyclic compounds containing a sulfonamido moiety, which includes derivatives of thieno[3,2-d]pyrimidin-4-one, has shown high antibacterial activities. This highlights their potential use as antibacterial agents against various bacterial strains, indicating the broad scope of their applicability in addressing microbial resistance (Azab et al., 2013).
Enzyme Inhibition for Antifolate Therapy
Derivatives of thieno[2,3-d]pyrimidin-4-one have been explored as nonclassical antifolate inhibitors of thymidylate synthase, offering insights into their potential use in antifolate therapy. These compounds have demonstrated potency against TS and DHFR from various pathogens, providing a basis for their development as antifolate therapeutic agents (Gangjee et al., 1996).
Fluorescence Binding Studies
Research into p-hydroxycinnamic acid derivatives, including those with a pyrimidine nucleus, has contributed to understanding the interaction between these compounds and bovine serum albumin (BSA). Such studies are crucial for drug development, offering insights into the pharmacokinetics and pharmacodynamics of potential therapeutic agents (Meng et al., 2012).
properties
IUPAC Name |
2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S2/c1-3-16-6-4-5-12-24(16)19(26)14-29-22-23-18-11-13-28-20(18)21(27)25(22)17-9-7-15(2)8-10-17/h7-10,16H,3-6,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJJWIBKNOOOJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)C)SCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-allyl-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2897434.png)
![3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B2897436.png)



![N-(tert-butyl)-2-{1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}acetamide](/img/structure/B2897443.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-methyl-1H-indol-3-yl)urea](/img/structure/B2897444.png)


![2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2897448.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2897454.png)